molecular formula C15H12ClNO4S B2436759 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide CAS No. 2309220-59-3

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2436759
CAS No.: 2309220-59-3
M. Wt: 337.77
InChI Key: PLSSKNZIMVMBFZ-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide is a complex organic compound that features a unique combination of furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the bifuran and thiophene intermediates. One common method involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions . The bifuran intermediate is then coupled with a thiophene derivative under microwave-assisted conditions using effective coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furan-2,5-dicarboxylic acid derivatives, while nucleophilic substitution at the chlorothiophene moiety can produce various substituted thiophenes.

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide is unique due to its combination of bifuran and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-14-6-5-13(22-14)15(19)17-8-9(18)10-3-4-12(21-10)11-2-1-7-20-11/h1-7,9,18H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSSKNZIMVMBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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